



Application Notes and Protocols for NP3-146 Sodium in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NP3-146 sodium	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

NP3-146, also known as NLRP3-IN-5, is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a crucial component of the innate immune system that, upon activation by a wide range of danger- or pathogen-associated molecular patterns (DAMPs or PAMPs), triggers the maturation and release of pro-inflammatory cytokines IL-1 β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases, including autoimmune disorders, neurodegenerative diseases, and metabolic syndromes. NP3-146 exerts its inhibitory effect by directly binding to and locking the NACHT domain of the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade.[1] [4][5]

These application notes provide a comprehensive guide for the use of **NP3-146 sodium** in preclinical mouse models of inflammation. Due to the limited availability of published in vivo data for NP3-146, this document leverages extensive data from its well-characterized structural and functional analog, MCC950, to provide robust recommendations for experimental design.



Data Presentation: Dosage of NLRP3 Inhibitors in Mouse Models

The following table summarizes the effective dosages of the well-characterized NLRP3 inhibitor MCC950 in various mouse models. This data serves as a strong foundation for determining an appropriate starting dose for **NP3-146 sodium**.



Inhibitor	Disease Model	Mouse Strain	Dosage	Route of Administratio n	Key Outcomes
MCC950	Isoflurane- induced Cognitive Impairment	Aged C57BL/6	10 mg/kg	Intraperitonea I (i.p.)	Ameliorated cognitive impairment, reduced hippocampal NLRP3, cleaved caspase-1, IL-1β, and IL-18.[2][3]
MCC950	Hutchinson- Gilford Progeria Syndrome	Zmpste24-/-	20 mg/kg (daily)	Intraperitonea I (i.p.)	Extended lifespan, improved body weight, and reduced IL-1β production.[5]
MCC950	Experimental Autoimmune Encephalomy elitis (EAE)	Not Specified	10 mg/kg (every 2 days)	Intraperitonea I (i.p.)	Reduced disease severity.[4]
MCC950	Nonalcoholic Steatohepatiti s (NASH)	C57BL/6	0.3 mg/ml in drinking water	Oral	Investigated the role of NLRP3 in NASH.[6]
MCC950	Apical Periodontitis	Wild-Type	10 mg/kg (every 2 days)	Intraperitonea I (i.p.)	Reduced periapical lesion size and expression of IL-18, IL-18,



					and caspase- 1.[7]
MCC950	LPS-induced Endotoxemia	Not Specified	40 mg/kg	Oral	Reduced serum IL-1β and IL-6.[8]

Recommended Starting Dose for NP3-146 Sodium:

Based on the data for MCC950, a starting dose range of 10-40 mg/kg administered intraperitoneally is recommended for initial in vivo studies with **NP3-146 sodium**. Optimization will be necessary for specific mouse models, experimental conditions, and desired therapeutic outcomes. It is crucial to perform a dose-range finding study to determine the optimal effective and non-toxic dose for your specific application.

Experimental Protocols

Protocol 1: In Vitro Validation of NP3-146 Sodium Activity

This protocol is essential to confirm the bioactivity of **NP3-146 sodium** on the NLRP3 inflammasome before proceeding to in vivo studies.

Objective: To determine the in vitro potency (IC50) of **NP3-146 sodium** in inhibiting IL-1 β release from mouse bone marrow-derived macrophages (BMDMs).

Materials:

- NP3-146 sodium
- Bone marrow cells isolated from C57BL/6 mice
- L-929 cell conditioned medium (as a source of M-CSF)
- RPMI-1640 medium with L-glutamine
- Fetal Bovine Serum (FBS)



- Penicillin-Streptomycin
- Lipopolysaccharide (LPS)
- ATP or Nigericin
- ELISA kit for mouse IL-1β
- LDH cytotoxicity assay kit

Procedure:

- BMDM Differentiation:
 - Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
 - Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L-929 cell conditioned medium for 6-7 days to differentiate them into macrophages.
- Cell Plating: Seed the differentiated BMDMs into 96-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
- Priming: Prime the BMDMs with 50 ng/mL LPS for 4 hours.
- Inhibitor Treatment: Pre-incubate the primed BMDMs with various concentrations of NP3-146 sodium (e.g., 0.1 nM to 10 μ M) or vehicle control for 30-60 minutes.
- NLRP3 Activation: Add an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 μ M Nigericin for 60 minutes.
- Sample Collection: Collect the cell culture supernatants.
- Analysis:
 - Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
 - Assess cell viability using an LDH assay to rule out cytotoxicity-mediated effects.



Data Analysis: Calculate the IC50 value of NP3-146 sodium by plotting the IL-1β concentration against the inhibitor concentration.

Protocol 2: In Vivo Model of LPS-Induced Peritonitis

This is a common acute model to assess the in vivo efficacy of NLRP3 inhibitors.

Objective: To evaluate the ability of **NP3-146 sodium** to inhibit NLRP3-dependent IL-1 β release in a mouse model of peritonitis.

Materials:

- NP3-146 sodium
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- · Lipopolysaccharide (LPS) from E. coli
- ATP
- Sterile PBS
- 8-12 week old C57BL/6 mice

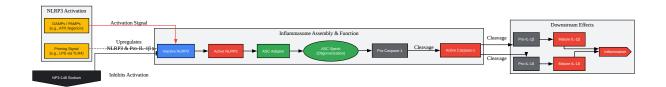
Procedure:

- Preparation of Reagents:
 - Dissolve NP3-146 sodium in the vehicle to the desired concentration.
 - Prepare LPS and ATP solutions in sterile PBS.
- Animal Grouping: Divide mice into experimental groups (e.g., Vehicle control, NP3-146 sodium low dose, medium dose, high dose). A minimum of 5-8 mice per group is recommended.
- Inhibitor Administration: Administer **NP3-146 sodium** or vehicle to mice via intraperitoneal (i.p.) injection at the desired dose (e.g., 10, 20, 40 mg/kg).



- Inflammatory Challenge (Priming): One hour after inhibitor administration, inject the mice intraperitoneally with a priming dose of LPS (e.g., 10 mg/kg).
- NLRP3 Activation: After a 4-hour priming period, inject the mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/kg).
- Sample Collection: 30-60 minutes after the ATP challenge, euthanize the mice and perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.
- Analysis:
 - Centrifuge the peritoneal lavage fluid to pellet the cells.
 - Measure the levels of IL-1 β and other relevant cytokines (e.g., IL-6, TNF- α) in the supernatant using ELISA or a multiplex immunoassay.
 - The cell pellet can be used for flow cytometry analysis of immune cell infiltration or
 Western blotting for caspase-1 cleavage.

Mandatory Visualizations NLRP3 Inflammasome Signaling Pathway



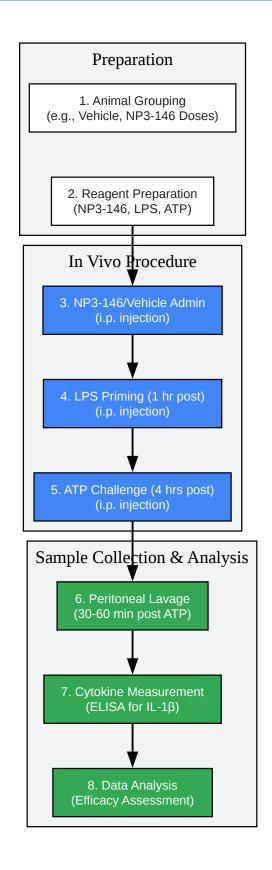


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Caption: NLRP3 inflammasome activation pathway and the inhibitory action of NP3-146.

Experimental Workflow for In Vivo Testing of NP3-146 Sodium





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Caption: Workflow for evaluating **NP3-146 sodium** in an LPS-induced peritonitis mouse model.



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- To cite this document: BenchChem. [Application Notes and Protocols for NP3-146 Sodium in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610323#np3-146-sodium-dosage-for-mouse-models]

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